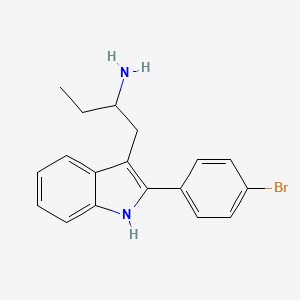
2-(4-Bromophenyl)-alpha-ethyl-1H-indole-3-ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminobutyl)-2-(p-bromophenyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features an indole core substituted with an aminobutyl group and a bromophenyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminobutyl)-2-(p-bromophenyl)-1H-indole typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with an indole derivative.
Bromination: Introduce the bromophenyl group via electrophilic aromatic substitution using bromine or a brominating agent.
Amination: Attach the aminobutyl group through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the indole ring or the aminobutyl side chain.
Reduction: Reduction reactions could target the bromophenyl group or the indole ring.
Substitution: The bromine atom in the bromophenyl group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole or aminobutyl group.
Reduction: Reduced forms of the bromophenyl group.
Substitution: Substituted derivatives where the bromine atom is replaced by another functional group.
Scientific Research Applications
3-(2-Aminobutyl)-2-(p-bromophenyl)-1H-indole may have applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potentially studied for its interactions with biological systems.
Medicine: Investigated for pharmacological properties, such as binding to specific receptors.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:
Molecular Targets: Binding to specific proteins or receptors.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(p-Bromophenyl)-1H-indole: Lacks the aminobutyl group.
3-(2-Aminobutyl)-1H-indole: Lacks the bromophenyl group.
3-(2-Aminobutyl)-2-phenyl-1H-indole: Similar structure but without the bromine atom.
Uniqueness
The presence of both the aminobutyl and bromophenyl groups in 3-(2-Aminobutyl)-2-(p-bromophenyl)-1H-indole may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
52018-91-4 |
|---|---|
Molecular Formula |
C18H19BrN2 |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
1-[2-(4-bromophenyl)-1H-indol-3-yl]butan-2-amine |
InChI |
InChI=1S/C18H19BrN2/c1-2-14(20)11-16-15-5-3-4-6-17(15)21-18(16)12-7-9-13(19)10-8-12/h3-10,14,21H,2,11,20H2,1H3 |
InChI Key |
VBQVMSNFCANGNB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















